6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine
Description
Overview of Fluorinated Pyrimidines in Chemical Research
Fluorinated pyrimidines have been pivotal in advancing medicinal chemistry due to fluorine’s ability to modulate electronic properties, metabolic stability, and lipophilicity. The introduction of fluorine into pyrimidine rings alters hydrogen-bonding capacity, dipole moments, and conformational preferences, often enhancing binding affinity to biological targets. For example, 5-fluorouracil (5-FU), a cornerstone anticancer agent, inhibits thymidylate synthase (TS) by mimicking deoxyuridine monophosphate (dUMP), leading to thymineless DNA damage. Similarly, fluorinated pyrimidines like capecitabine and gemcitabine exploit fluorine’s electronegativity to improve pharmacokinetics and resistance profiles.
The strategic placement of fluorine atoms in pyrimidines also impacts nucleic acid interactions. Studies show that fluorination at the 5-position of uracil derivatives stabilizes glycosidic bonds and enhances RNA incorporation, leading to translational inhibition. These properties underscore the versatility of fluorinated pyrimidines in targeting enzymes, nucleic acids, and receptors.
Discovery and Development History of 6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine
The synthesis of This compound (CAS: 1465678-70-9) emerged from efforts to optimize fluorinated heterocycles for pharmacological screening. Early routes involved nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to introduce the difluorophenyl group. A notable method employs Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for electrophilic fluorination of pyrazolo[1,5-a]pyrimidine intermediates, though yields were often low. Modern approaches instead fluorinate precursors earlier in the synthesis to avoid post-cyclization challenges.
The compound’s structure was confirmed via NMR and X-ray crystallography, revealing planar geometry at the pyrimidine ring and orthogonal alignment of the difluorophenyl group. Its molecular formula (C₁₁H₉F₂N₃) and weight (221.21 g/mol) align with typical fluorinated pyrimidines designed for blood-brain barrier penetration.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the stereoelectronic effects of fluorine in heterocycles. The 2,6-difluorophenyl group induces a dipole moment that stabilizes interactions with aromatic residues in enzyme active sites, while the methyl group at C2 enhances metabolic stability by sterically shielding reactive sites. Computational studies indicate that fluorine’s electronegativity redistributes electron density across the pyrimidine ring, increasing its susceptibility to nucleophilic attack at C4 and C6 positions.
This compound’s amine group at C4 further enables functionalization, making it a versatile intermediate for synthesizing kinase inhibitors or antimicrobial agents. For instance, substituting the amine with acyl or sulfonyl groups has yielded derivatives with improved solubility and target selectivity.
Positioning Within the Broader Context of Fluorinated Heterocycles
Fluorinated heterocycles, including pyridines, piperidines, and azepanes, dominate pharmaceutical pipelines due to their ability to fine-tune drug-like properties. This compound shares structural motifs with FDA-approved drugs like sofosbuvir (a fluorinated nucleoside) and crizotinib (a fluorinated pyridine). Its difluorophenyl group mirrors trends in kinase inhibitor design, where fluorine’s hydrophobic character enhances binding to ATP pockets.
Compared to non-fluorinated analogs, this compound exhibits:
- Enhanced Lipophilicity : LogP ~2.1, favoring membrane permeability.
- Metabolic Resistance : Reduced CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects.
- Conformational Rigidity : The difluorophenyl group restricts rotation around the C6–C1' bond, preorganizing the molecule for target engagement.
Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉F₂N₃ | |
| Molecular Weight | 221.21 g/mol | |
| CAS Number | 1465678-70-9 | |
| XLogP3 | 2.1 | |
| Hydrogen Bond Donors | 1 (NH₂) | |
| Hydrogen Bond Acceptors | 3 (N1, N3, NH₂) |
Table 2: Synthetic Routes to Fluorinated Pyrimidines
Properties
IUPAC Name |
6-(2,6-difluorophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c1-6-15-9(5-10(14)16-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFERFOHDJQOXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine typically involves the reaction of 2,6-difluoroaniline with 2-methyl-4-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are utilized in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent due to its biological activities:
Anticancer Activity:
A study on MCF-7 breast cancer cells demonstrated that treatment with this compound led to increased lactate dehydrogenase (LDH) levels, indicating necrosis or apoptosis as mechanisms of action. The compound's ability to inhibit cancer cell proliferation highlights its potential in cancer therapy .
Antimicrobial Properties:
Research has shown that 6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine exhibits significant efficacy against multi-drug resistant bacterial strains, comparable to standard antibiotics. This suggests its potential use in treating resistant infections .
Anti-inflammatory Effects:
The compound has been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The following table summarizes its inhibitory effects:
| Cytokine | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 78 |
| IL-6 | 10 | 89 |
These findings support its potential therapeutic applications in inflammatory diseases .
Biological Research
The compound's mechanism of action involves interaction with specific molecular targets, enhancing binding affinity due to the presence of fluorine atoms. This property allows it to inhibit certain enzymes effectively, making it a candidate for drug development aimed at enzyme inhibition .
Material Science
In materials science, the compound is utilized in developing advanced materials with specific properties such as high thermal stability and resistance to degradation. Its unique structural features contribute to these enhanced material characteristics .
Study on Anticancer Activity
A notable study explored the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment led to increased LDH levels, suggesting necrosis or apoptosis as mechanisms of action.
Antimicrobial Evaluation
Another research focused on the antimicrobial properties against multi-drug resistant strains revealed significant efficacy comparable to standard antibiotics.
Anti-inflammatory Mechanism
A recent study investigated the anti-inflammatory effects through the inhibition of COX-2 expression in RAW264.7 cells, further supporting its therapeutic potential in inflammatory conditions .
Mechanism of Action
The mechanism of action of 6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Comparison with Similar Compounds
Structural Comparisons
A detailed comparison of substituents, molecular conformations, and functional groups is provided below:
Physicochemical Properties
- Solubility : The methoxy group in ’s compound improves water solubility compared to the hydrophobic difluorophenyl group in the target compound .
- Conformational Rigidity : Dihedral angles between pyrimidine and aryl rings vary significantly. For example, 4-Methyl-6-phenylpyrimidin-2-amine () has angles of 29.41°–46.32°, whereas the target compound’s fluorophenyl group may adopt a more coplanar arrangement, enhancing π-π stacking .
Biological Activity
6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a difluorophenyl group and a methyl group, which contributes to its unique chemical properties. The presence of fluorine atoms enhances its lipophilicity and biological activity by improving binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine substituents increase the compound's binding affinity, allowing it to effectively inhibit the activity of certain enzymes. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects in diseases such as cancer and infections.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 225 | Inhibits cell growth |
| HeLa | 150 | Induces apoptosis |
| A549 | 180 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis in cancer cells by affecting cell cycle progression and viability .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was evaluated against various bacterial strains, demonstrating effective inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results indicate that this compound has potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:
| Cytokine | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 78 |
| IL-6 | 10 | 89 |
These findings highlight the compound's potential for treating inflammatory diseases .
Case Studies and Research Findings
- Study on Anticancer Activity : A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment led to increased lactate dehydrogenase (LDH) levels, suggesting necrosis or apoptosis as a mechanism of action .
- Antimicrobial Evaluation : Another research focused on the compound's antimicrobial properties against multi-drug resistant strains, revealing significant efficacy comparable to standard antibiotics .
- Anti-inflammatory Mechanism : A recent study explored the anti-inflammatory effects through the inhibition of COX-2 expression in RAW264.7 cells, further supporting its therapeutic potential in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine, and how can researchers optimize reaction conditions for improved yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using fluorinated precursors. For example, substituting pentafluoropyridine with methylamine derivatives under controlled conditions can introduce the amine group . Optimization strategies include:
- Temperature modulation : Reactions performed at 60–80°C reduce side-product formation.
- Catalyst screening : Palladium-based catalysts enhance coupling efficiency for aryl-fluorine bonds.
- Stepwise purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine environments, while NMR confirms methyl and aromatic proton signals .
- X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and fluorophenyl groups, critical for understanding conformational stability (e.g., angles ~12–86° observed in related compounds) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for : 234.09 g/mol) .
Q. What safety protocols should be prioritized when handling fluorinated pyrimidine derivatives in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
- Waste management : Segregate fluorinated waste for specialized disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can factorial design be applied to systematically investigate the effects of reaction parameters on synthesis efficiency?
- Methodological Answer : A factorial design evaluates variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%). Response surface methodology (RSM) identifies optimal conditions, reducing the number of experiments by 40–60% while maximizing yield .
Q. What computational strategies are suitable for predicting the compound's reactivity and potential biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .
- Molecular docking : Screens against kinase targets (e.g., EGFR) using AutoDock Vina; fluorophenyl groups show strong π-π stacking with hydrophobic pockets .
- MD simulations : Assess solvation effects on conformational flexibility in aqueous vs. lipid bilayer environments .
Q. How should researchers resolve contradictions between theoretical predictions and experimental observations in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Error analysis : Compare computational bond lengths (DFT) with crystallographic data to calibrate force fields.
- Experimental validation : Synthesize analogs with modified fluorophenyl substituents and test bioactivity (e.g., antimicrobial assays) to reconcile discrepancies .
Q. What methodologies enable the integration of crystallographic data with quantum mechanical calculations to understand conformational stability?
- Methodological Answer :
- Overlay analysis : Superimpose X-ray structures (e.g., CIF files) with DFT-optimized geometries to quantify deviations (<0.5 Å RMSD).
- Energy profiling : Calculate rotational barriers for methyl groups using Gaussian09, correlating with experimental torsional angles .
Q. In bioactivity studies, how can researchers design robust assays to evaluate the compound's mechanism of action while minimizing false positives?
- Methodological Answer :
- Dose-response curves : Use 8–10 concentration points (1 nM–100 µM) to calculate IC values.
- Counter-screening : Test against non-target enzymes (e.g., cytochrome P450) to rule off-target effects.
- Fluorescence polarization : Monitor binding kinetics to confirm direct target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
